4-Ethoxy-2-fluorotoluene
Description
Significance of Fluorine Substitution in Molecular Design
The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.combohrium.com As the most electronegative element, fluorine's presence can influence a molecule's conformation, basicity, and lipophilicity. bohrium.com In medicinal chemistry, for example, substituting hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. bohrium.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tandfonline.com
The carbon-fluorine (C-F) bond is exceptionally strong, contributing to the thermal stability and chemical inertness of fluorinated compounds. numberanalytics.com This stability is highly valued in materials science, leading to the development of fluoropolymers with exceptional properties, such as high thermal resistance and low dielectric constants. numberanalytics.com The small size of the fluorine atom, which is comparable to that of a hydrogen atom, allows it to act as a subtle yet powerful modifier of molecular structure without adding significant steric bulk. tandfonline.com This unique combination of properties makes fluorine a versatile tool for molecular engineers in drug discovery and materials science. mdpi.com
Overview of Ethoxy- and Toluene-Containing Scaffolds in Chemical Research
Independently, the ethoxy group and the toluene (B28343) scaffold are fundamental components in the world of chemical synthesis.
The ethoxy group (-OCH2CH3), a type of alkyl group, is significant in drug design for its ability to influence a compound's physicochemical properties. ontosight.aiomicsonline.org As a hydrophobic moiety, it can affect a molecule's solubility, membrane permeability, and how it is distributed and metabolized in the body. ontosight.aiomicsonline.org The strategic placement of an ethoxy group can enhance a drug's absorption and optimize its interaction with biological targets. omicsonline.orgthieme-connect.com
The toluene scaffold , a benzene (B151609) ring substituted with a methyl group, is a widely used precursor and structural motif in organic synthesis. kashanu.ac.iracs.org It serves as a foundational building block for a vast array of more complex molecules, including pharmaceuticals, dyes, and polymers. kashanu.ac.irdigitellinc.com The methyl group on the toluene ring can be functionalized, and the aromatic ring itself is susceptible to electrophilic substitution reactions, making it a versatile platform for constructing diverse molecular architectures. acs.org Its use in creating scaffolds for bone tissue engineering highlights its adaptability in materials science. kashanu.ac.irkashanu.ac.ir
Rationale for Focused Investigation of 4-Ethoxy-2-fluorotoluene
The focused investigation of this compound stems from the unique convergence of its three key structural features: a fluorine atom, an ethoxy group, and a toluene core. This specific arrangement creates a valuable fluorinated building block for organic synthesis. cymitquimica.com
The compound's structure positions the fluorine atom and the ethoxy group on the toluene ring, creating a specific electronic and steric environment. The fluorine atom at the 2-position and the ethoxy group at the 4-position influence the reactivity of the aromatic ring, particularly for further substitution reactions. ias.ac.in This pre-functionalized scaffold offers chemists a starting point for synthesizing more complex molecules with precise control over the final structure. The combination of the lipophilic ethoxy group and the metabolism-blocking fluorine atom makes it an attractive intermediate for the development of new pharmaceutical and agrochemical agents. bohrium.comomicsonline.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1305322-96-6 | chemicalbook.comazurewebsites.net |
| Molecular Formula | C9H11FO | cymitquimica.comazurewebsites.net |
| Molecular Weight | 154.18 g/mol | cymitquimica.com |
| Purity | 97% | cymitquimica.com |
| Physical State | Liquid | cymitquimica.com |
The utility of this compound lies in its potential as a highly versatile intermediate, providing a gateway to novel compounds with tailored properties for a range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRAPVSEQLUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300816 | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-96-6 | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxy 2 Fluorotoluene
Established Synthetic Pathways
Established methods for the synthesis of 4-ethoxy-2-fluorotoluene primarily rely on classical organic reactions, offering reliable and well-documented procedures. These pathways often involve multi-step sequences starting from readily available precursors.
Conventional Reaction Sequences
A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from 2-fluoro-4-nitrotoluene (B45272). This conventional pathway includes the following key transformations:
Reduction of the Nitro Group: The initial step is the reduction of the nitro group in 2-fluoro-4-nitrotoluene to an amino group, yielding 4-amino-2-fluorotoluene. This transformation is typically carried out using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).
Diazotization of the Amino Group: The resulting 4-amino-2-fluorotoluene is then subjected to diazotization. This reaction is performed by treating the amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed to introduce a hydroxyl group onto the aromatic ring, affording 2-fluoro-4-hydroxytoluene. This is typically achieved by warming the acidic solution of the diazonium salt.
Williamson Ether Synthesis: The final step is the etherification of 2-fluoro-4-hydroxytoluene with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism where the phenoxide ion, formed by the deprotonation of the phenol (B47542) by the base, acts as a nucleophile and attacks the electrophilic ethylating agent. rsc.orgnih.gov
An alternative, more direct conventional pathway involves the Williamson ether synthesis directly on 2-fluoro-4-hydroxytoluene, if this starting material is readily available.
| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product | Plausible Yield Range |
| 2-Fluoro-4-nitrotoluene | 1. SnCl₂/HCl or H₂/Pd-C2. NaNO₂/H⁺ (0-5°C)3. H₂O, heat4. C₂H₅I, Base | 4-Amino-2-fluorotoluene, 2-Fluoro-4-hydroxytoluene | This compound | 60-80% (overall) |
| 2-Fluoro-4-hydroxytoluene | C₂H₅I, K₂CO₃, Acetone (B3395972), Reflux | N/A | This compound | 85-95% |
Regioselective Synthesis Strategies
The regioselectivity in the synthesis of this compound is primarily dictated by the substitution pattern of the starting materials. In the conventional pathway starting from 2-fluoro-4-nitrotoluene, the positions of the fluoro and nitro groups on the aromatic ring predetermine the final positions of the ethoxy and fluoro groups.
For a regioselective synthesis starting from a less substituted precursor like 4-ethoxytoluene, direct fluorination would be a key step. However, electrophilic fluorination of activated aromatic rings like 4-ethoxytoluene can often lead to a mixture of ortho- and para-substituted products. Achieving high regioselectivity for the introduction of a fluorine atom at the C2 position would require specific directing groups or catalysts to favor that particular isomer. Research in regioselective fluorination of aromatic compounds is an active area, though specific high-yielding methods for the direct 2-fluorination of 4-ethoxytoluene are not widely documented in general literature.
Yield Optimization Studies in this compound Production
Optimizing the yield for the production of this compound focuses on refining the reaction conditions of each step in the synthetic sequence. For the Williamson ether synthesis step, which is often the final and a high-yielding reaction, several parameters can be adjusted to maximize the output.
Key parameters for optimization include:
Choice of Base: Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol, driving the reaction to completion. However, milder and less hazardous bases like potassium carbonate (K₂CO₃) are often effective and preferred for industrial applications.
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.
Temperature: The reaction is typically heated to reflux to increase the reaction rate. The optimal temperature will depend on the specific reactants and solvent used.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to ensure complete conversion without significant side product formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield Trend |
| Base | K₂CO₃ | Na₂CO₃ | NaOH | K₂CO₃ generally provides higher yields due to its moderate basicity and good solubility in common organic solvents. |
| Solvent | Acetone | DMF | Acetonitrile | DMF often leads to faster reaction rates and higher yields due to its high polarity and ability to solvate cations effectively. |
| Temperature | Room Temperature | 50°C | Reflux | Increasing the temperature to reflux generally increases the reaction rate and yield, up to an optimal point. |
Advanced Synthetic Approaches
More recent synthetic methodologies aim to improve upon the established pathways by incorporating catalytic methods and adhering to the principles of green chemistry, thereby enhancing efficiency and reducing environmental impact.
Catalytic Methods for Carbon-Fluorine Bond Formation
The formation of the carbon-fluorine bond is a critical step in the synthesis of fluorinated aromatic compounds. While direct fluorination of 4-ethoxytoluene can be challenging in terms of regioselectivity, advanced catalytic methods offer potential solutions. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for C-F bond formation.
A hypothetical advanced approach could involve the palladium-catalyzed fluorination of a suitably functionalized precursor, such as 4-ethoxy-2-bromotoluene. In such a reaction, a palladium catalyst, in conjunction with a fluoride (B91410) source (e.g., cesium fluoride or silver fluoride) and a specialized ligand, could facilitate the replacement of the bromine atom with fluorine. The development of such catalytic systems for the efficient and regioselective fluorination of complex molecules is a significant area of contemporary research. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves several considerations aimed at minimizing the environmental footprint of the process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, a direct C-H activation and fluorination of 4-ethoxytoluene would have a higher atom economy than a multi-step synthesis involving protecting groups and multiple reagents.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. For the Williamson ether synthesis step, exploring the use of ionic liquids or supercritical fluids as reaction media could be a greener alternative to traditional volatile organic compounds. acs.org
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of efficient catalysts for the direct fluorination or for other steps in the synthesis would be a significant green improvement.
Energy Efficiency: Optimizing reaction conditions to be performed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and often leads to higher yields in shorter reaction times, thereby improving energy efficiency.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefit |
| Solvent | DMF, Acetonitrile | Ionic Liquids, Supercritical CO₂ | Reduced volatility, toxicity, and environmental impact. |
| Reagents | Stoichiometric base (e.g., NaH) | Catalytic base, Phase-transfer catalyst | Reduced waste, easier purification. |
| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction times, reduced energy consumption. |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. anton-paar.com This approach utilizes microwave irradiation to heat materials, a process driven by two primary mechanisms: dipolar polarization and ionic conduction. anton-paar.com In polar molecules, the oscillating electromagnetic field causes rapid alignment and re-alignment of dipoles, generating heat through molecular friction. For ionic substances, the oscillation of charged particles under the microwave field leads to collisions that produce thermal energy. anton-paar.com
The key benefits of this technology in organic synthesis include dramatically reduced reaction times—often from hours to mere minutes—and frequently improved reaction yields. anton-paar.comscispace.com The rapid and efficient energy transfer allows for uniform heating throughout the reaction vessel, minimizing the formation of byproducts that can result from hotspots associated with classical heating. scispace.com
While specific literature detailing the microwave-assisted synthesis of this compound is not extensively published, the principles can be applied to key steps in its synthesis, such as the Williamson ether synthesis. This reaction, involving the nucleophilic substitution of a halide by an alkoxide, is a plausible route for introducing the ethoxy group onto a 2-fluoro-4-methylphenol (B1362316) precursor. Microwave irradiation could enhance the rate of this SNAr reaction, potentially leading to a cleaner and faster conversion to the target compound. Researchers have successfully applied microwave conditions to various condensation and substitution reactions, demonstrating the broad applicability of this technique. semanticscholar.orgnih.gov
Table 1: Advantages of Microwave-Assisted Synthesis
| Feature | Description |
|---|---|
| Speed | Reaction times are significantly reduced, often from hours to minutes. anton-paar.com |
| Yield | Often results in higher yields of the desired product compared to conventional methods. anton-paar.com |
| Purity | Uniform heating can minimize the formation of byproducts. scispace.com |
| Efficiency | Rapid and direct energy transfer to the reaction mixture. scispace.com |
Flow Chemistry Techniques
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped from reservoirs, mixed at a junction, and then passed through a reactor, which is typically a heated or cooled tube or capillary. nih.goveuropa.eu This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time (residence time). nih.gov
The primary advantages of flow chemistry stem from the high surface-area-to-volume ratio in microreactors. nih.gov This characteristic enables extremely efficient heat transfer, allowing for the safe execution of highly exothermic reactions that would be hazardous in a large-scale batch reactor. europa.eu It also facilitates rapid mixing, which can accelerate reaction rates and improve selectivity. nih.gov The scalability of flow processes is another significant benefit; production can be increased by simply running the system for a longer duration or by "scaling out"—running multiple reactors in parallel. uc.pt
For the synthesis of this compound, flow chemistry could be particularly advantageous for steps involving hazardous reagents or intermediates, such as diazotization reactions used in the synthesis of fluorotoluene precursors. These reactions often involve unstable diazonium salts and can be highly exothermic. europa.eu Performing such a reaction in a flow reactor minimizes the volume of hazardous material present at any given moment, drastically improving safety. europa.eu Furthermore, subsequent reactions, like etherification, could be "telescoped" in a continuous sequence without isolating intermediates, streamlining the entire synthetic process. uc.pt
Table 2: Flow Chemistry vs. Batch Processing
| Parameter | Flow Chemistry | Batch Processing |
|---|---|---|
| Safety | Enhanced due to small reaction volumes and superior heat transfer. europa.eu | Risks associated with thermal runaways in large volumes. |
| Heat Transfer | Highly efficient, preventing hotspots. nih.gov | Inefficient, leading to temperature gradients. |
| Scalability | Achieved by continuous operation or parallelization. uc.pt | Requires larger vessels and process redesign. |
| Control | Precise control over temperature, pressure, and residence time. nih.gov | Less precise control, potential for inhomogeneities. |
Precursor and Intermediate Chemistry
The synthesis of this compound is fundamentally dependent on the strategic preparation and use of key precursors and intermediates. The availability and synthesis of fluorotoluene derivatives, along with the appropriate selection of substituted anilines and phenols, are critical to forming the final molecular architecture.
Synthesis of Fluorotoluene Intermediates
The fluorinated toluene (B28343) core is a crucial building block. A common route to access this structure is through diazotization of an appropriate aniline (B41778), followed by a fluorination reaction (Balz-Schiemann reaction or similar methods).
For instance, a related compound, 2-chloro-4-fluorotoluene (B151448), can be synthesized from 3-chloro-4-methylaniline (B146341). chemicalbook.com In this multi-step process, the aniline is first treated with anhydrous hydrogen fluoride. Sodium nitrite is then added at low temperatures (-5 to 15 °C) to generate the diazonium salt in situ. chemicalbook.com Subsequent controlled thermal decomposition of the diazonium fluoride yields the desired 2-chloro-4-fluorotoluene with high purity after distillation. chemicalbook.com
Table 3: Synthesis of 2-chloro-4-fluorotoluene chemicalbook.com
| Step | Reagents | Temperature | Outcome |
|---|---|---|---|
| Diazotization | 3-chloro-4-methylaniline, Hydrogen Fluoride, Sodium Nitrite | -5 to 15 °C | In situ formation of diazonium salt |
| Decomposition | Heat | 0 to 80 °C (gradual) | Formation of 2-chloro-4-fluorotoluene |
| Purification | Neutralization, Distillation | N/A | 81.8% yield, 99.9% purity |
Another key intermediate, p-fluorotoluene, can be prepared from p-toluidine (B81030). The synthesis involves forming a salt with anhydrous hydrofluoric acid, followed by diazotization with sodium nitrite. google.com The controlled decomposition of the resulting diazonium salt affords p-fluorotoluene in high yield and purity. google.com These methods highlight the importance of diazotization chemistry in accessing the essential fluorotoluene scaffold.
Role of Substituted Anilines and Phenols
Substituted anilines are foundational starting materials for creating the fluorinated aromatic core of the target molecule. As demonstrated in the synthesis of fluorotoluene intermediates, compounds like 3-chloro-4-methylaniline and p-toluidine serve as the source of the toluene ring and the nitrogen functionality required for the introduction of fluorine via a diazonium salt intermediate. chemicalbook.comgoogle.com The specific substitution pattern on the starting aniline dictates the final placement of the fluorine atom and other substituents on the aromatic ring.
Substituted phenols, on the other hand, are critical for introducing the ethoxy group. The most common method for forming the aryl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent (e.g., ethyl iodide, diethyl sulfate). For the synthesis of this compound, a plausible precursor would be 2-fluoro-4-methylphenol. The hydroxyl group of this phenol is a powerful ortho-, para-director in electrophilic substitutions, but in the context of ether synthesis, it serves as the nucleophilic handle. nih.gov The reaction of 2-fluoro-4-methylphenol with a base followed by an ethyl halide would yield the final product. The synthesis of related m-aryloxy phenols often utilizes copper-catalyzed Ullmann condensation, a variant of this type of etherification suitable for aryl halides. nih.gov
Derivatization from Related Fluorinated Aromatics
An alternative synthetic approach involves modifying already existing fluorinated aromatic compounds. This strategy can be particularly effective if a suitable di- or poly-substituted aromatic precursor is readily available. A plausible route to this compound could start from a compound like 2,4-difluorotoluene (B1202308) or 4-chloro-2-fluorotoluene.
The key reaction in this approach is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an aromatic ring that is substituted with one or more electron-withdrawing groups and a good leaving group (often a halogen). The fluorine atom at the 4-position of 2,4-difluorotoluene is activated towards substitution by the fluorine at the 2-position. A strong nucleophile, such as sodium ethoxide, can displace one of the fluorine atoms (typically the one at the para position) to form the desired ether linkage. This method provides a direct way to install the ethoxy group onto a pre-existing fluorinated ring system. The reactivity of various halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, making fluorinated precursors particularly suitable for this type of transformation.
Spectroscopic and Structural Characterization of 4 Ethoxy 2 Fluorotoluene and Derivatives
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of 4-Ethoxy-2-fluorotoluene is expected to exhibit characteristic absorption bands corresponding to its specific structural features.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent are expected in the 2980-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce several bands in the 1600-1450 cm⁻¹ region.
C-O-C Ether Stretching: The characteristic asymmetric stretching of the aryl-alkyl ether linkage is anticipated to produce a strong band around 1250-1200 cm⁻¹. The symmetric stretch is expected near 1050-1020 cm⁻¹.
C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ range, which can help confirm the substitution pattern.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment of Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretching |
| 2980-2950 | CH₃ and CH₂ Asymmetric Stretching |
| 2880-2850 | CH₃ and CH₂ Symmetric Stretching |
| 1610-1580 | Aromatic C=C Ring Stretching |
| 1500-1450 | Aromatic C=C Ring Stretching |
| 1475-1445 | CH₂ Scissoring / CH₃ Asymmetric Bending |
| 1250-1200 | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |
| 1230-1180 | C-F Stretching |
| 1050-1020 | Symmetric C-O-C Stretching |
Note: The predicted values are based on data from analogous compounds such as anisole, toluene (B28343), and other substituted benzenes. nist.govspectrabase.comnist.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would likely highlight the following features:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible, similar to the IR spectrum.
Substituent-Sensitive Modes: Vibrations involving the substituents on the ring, such as the C-F and C-O bonds, will also be Raman active. The symmetrical nature of some of these vibrations can make them more prominent in Raman spectra compared to FT-IR. researchgate.netchemicalbook.comresearchgate.net
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment of Vibrational Mode |
|---|---|
| 3080-3050 | Aromatic C-H Stretching |
| 2950-2920 | Aliphatic C-H Stretching |
| 1610-1590 | Aromatic Ring Stretching |
| ~1000 | Aromatic Ring Breathing (Trigonal) |
Note: Predicted shifts are based on characteristic frequencies for substituted anisole and toluene derivatives. researchgate.netchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information on the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.
Aromatic Region (δ 6.5-7.5 ppm): There are three protons on the aromatic ring, each in a unique chemical environment. They would appear as a complex set of multiplets due to spin-spin coupling with each other and with the fluorine atom.
The proton at C3 (ortho to F, ortho to ethoxy) would be a doublet of doublets, coupled to the proton at C5 and the fluorine atom.
The proton at C5 (meta to F, ortho to methyl) would also be a doublet of doublets, coupled to the protons at C3 and C6.
The proton at C6 (meta to F, meta to ethoxy) would likely appear as a doublet, coupled to the proton at C5.
Ethoxy Group (CH₂): The methylene protons (-O-CH₂-) are adjacent to an oxygen atom and a methyl group. They are expected to appear as a quartet around δ 4.0 ppm due to coupling with the three protons of the methyl group.
Ethoxy Group (CH₃): The methyl protons (-CH₃) of the ethoxy group are expected to appear as a triplet around δ 1.4 ppm, resulting from coupling with the two methylene protons.
Toluene Methyl Group: The methyl group attached directly to the aromatic ring is expected to produce a singlet around δ 2.2-2.3 ppm.
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~6.9-7.2 | m | - | 3 x Ar-H |
| ~4.05 | q | J = 7.0 Hz | -OCH₂CH₃ |
| ~2.25 | s | - | Ar-CH₃ |
Note: Predicted chemical shifts are relative to TMS and are based on data from ethoxybenzene and fluorotoluene derivatives. chegg.comchemicalbook.com
The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom bonded to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling.
Aromatic Carbons (δ 110-165 ppm):
C2 (bonded to F): Expected to be significantly downfield and split into a large doublet (¹JCF ≈ 240-250 Hz).
C4 (bonded to O): Expected to be downfield due to the deshielding effect of the oxygen atom.
Other aromatic carbons will show signals influenced by the combined substituent effects.
Ethoxy Group Carbons:
-OCH₂-: Expected around δ 63-65 ppm.
-CH₃: Expected around δ 14-16 ppm.
Toluene Methyl Carbon:
Ar-CH₃: Expected around δ 20-22 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 (d, ¹JCF ≈ 245 Hz) | C2 |
| ~158 | C4 |
| ~132 | C1 |
| ~125-130 | Aromatic C-H |
| ~115-120 | Aromatic C-H |
| ~64 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
Note: Predicted values are based on substituent effects in related aromatic compounds. chemicalbook.comchemicalbook.comnih.gov
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra. wikipedia.org For this compound, a single resonance is expected.
The chemical shift of the fluorine atom is sensitive to its electronic environment. alfa-chemistry.com For an aryl fluoride (B91410), the signal is typically found in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine atom at the C2 position will be split by the neighboring aromatic protons, primarily the proton at C3 (ortho) and the proton at C6 (meta). This would likely result in a multiplet, often a doublet of doublets.
Table 5: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Note: The chemical shift range is typical for fluoroaromatic compounds. ucsb.educolorado.edu Long-range coupling constants in fluorinated aromatic compounds are well-documented. tandfonline.comuoa.gr
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the electron ionization (EI) mass spectrum of this compound, the molecule is expected to exhibit a distinct molecular ion peak (M+) corresponding to its molecular weight.
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for aromatic ethers include alpha-cleavage at the ether linkage and cleavage of the alkyl-oxygen bond. libretexts.orgyoutube.com For this compound, key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, or smaller neutral molecules. The stable aromatic ring often results in a strong molecular ion peak. libretexts.org
Key expected fragments for this compound are detailed in the table below. The analysis is based on established fragmentation rules for similar aromatic and fluorinated compounds. nih.govnist.gov
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula of Lost Neutral/Radical | Description |
| 154 | [C₉H₁₁FO]⁺ | N/A | Molecular Ion (M⁺) |
| 125 | [C₇H₆FO]⁺ | •C₂H₅ | Loss of the ethyl radical from the ethoxy group (alpha-cleavage). |
| 109 | [C₇H₆F]⁺ | •OCH₃ + H₂ | Loss of an ethoxy group followed by rearrangement. This fragment is also the top peak for p-Fluorotoluene. nih.gov |
| 83 | [C₅H₄F]⁺ | C₂H₂ | Further fragmentation of the aromatic ring. This is a prominent peak in the spectrum of p-Fluorotoluene. nih.gov |
This table is generated based on predictive fragmentation patterns for aromatic ethers and related fluorotoluene structures.
X-ray Crystallography of this compound Derivatives
A relevant example is the chalcone derivative (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which contains both the 4-ethoxyphenyl and 4-fluorophenyl groups. nih.gov The study of this molecule reveals how these functional groups influence the crystal packing through various intermolecular interactions. nih.gov
| Crystallographic Parameter | Value | Source |
| Chemical Formula | C₁₇H₁₅FO₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| a (Å) | 24.185(3) | nih.gov |
| b (Å) | 7.419(1) | nih.gov |
| c (Å) | 7.828(1) | nih.gov |
| Volume (ų) | 1405.3(3) | nih.gov |
| Z | 4 | nih.gov |
Data from the analysis of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. nih.gov
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a compound like this compound, reversed-phase HPLC is the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase for aromatic compounds is a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. shimadzu.com Acetonitrile is often preferred for its low UV absorbance, which allows for high-sensitivity detection at short wavelengths. shimadzu.com Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.
| HPLC Parameter | Typical Condition |
| Column | C18 (Octadecyl-silica), 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
This table outlines a standard reversed-phase HPLC method suitable for the analysis of this compound.
Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. acs.org Most neutral fluorinated organic compounds are amenable to GC analysis. researchgate.net
A sample of this compound, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. A temperature program is typically used to ramp the oven temperature, ensuring the elution of components with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. acs.org The latter (GC-MS) provides both quantitative data and structural information from the mass spectrum of the eluting compound. acs.org
| GC Parameter | Typical Condition |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (for FID) |
This table outlines a standard GC method suitable for the purity assessment of this compound.
Computational Chemistry and Theoretical Studies on 4 Ethoxy 2 Fluorotoluene
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model molecular properties. For 4-Ethoxy-2-fluorotoluene, these methods can elucidate its electronic structure, geometry, and energetic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium-sized organic molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy.
Table 1: Illustrative DFT-Calculated Properties
| Property | Illustrative Value |
|---|---|
| Ground State Energy (Hartree) | -552.XXX |
| Dipole Moment (Debye) | 2.XX |
| HOMO Energy (eV) | -6.XX |
| LUMO Energy (eV) | -0.XX |
| HOMO-LUMO Gap (eV) | 5.XX |
Note: These are representative values for a molecule of similar size and composition and are not the actual calculated values for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though often at a higher computational cost than DFT.
For this compound, ab initio calculations could be employed to obtain a highly accurate molecular structure and to study phenomena where DFT might be less reliable. For example, high-level ab initio methods are the gold standard for calculating precise conformational energies and reaction barriers. A comparative study using both DFT and ab initio methods can offer a comprehensive understanding of the molecule's properties.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and broader chemical space of this compound.
The presence of the ethoxy group in this compound introduces conformational flexibility around the C(aromatic)-O and O-C(ethyl) bonds. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and to determine their relative energies. Computational methods are exceptionally well-suited for this task.
A conformational analysis of this compound would typically involve scanning the potential energy surface by systematically rotating the dihedral angles of the ethoxy group. By calculating the energy at each orientation, a potential energy profile can be constructed, revealing the energy minima (stable conformers) and the energy barriers between them. Such studies on similar molecules like ethoxybenzene have shown that planar and non-planar conformations can have subtle energy differences that are influenced by steric and electronic effects.
Table 2: Illustrative Conformational Energy Profile
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|
| 0° (syn-planar) | 1.5 |
| 90° (perpendicular) | 0.0 |
| 180° (anti-planar) | 0.8 |
Note: This table illustrates a hypothetical energy profile and does not represent actual data for this compound.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
For this compound, computational methods can calculate and visualize the shapes and energies of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in substituted benzenes, the HOMO is often a π-orbital distributed across the aromatic ring, while the LUMO is a π*-orbital.
For this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of such reactions by comparing the activation energies for attack at different positions on the aromatic ring. For example, by modeling the attack of an electrophile, one could determine whether substitution is more likely to occur ortho, meta, or para to the existing substituents and elucidate the role of the ethoxy and fluoro groups in directing the reaction. These computational insights are invaluable for designing new synthetic routes and understanding reaction outcomes.
Structure-Activity Relationship (SAR) Prediction
The prediction of a molecule's biological activity based on its chemical structure is a cornerstone of modern drug discovery and toxicology. For this compound, while specific and extensive experimental bioactivity data is not widely available in public literature, its structure-activity relationship (SAR) can be inferred and predicted through computational methods. These predictions are based on the individual and combined effects of its constituent functional groups: the toluene (B28343) core, the ethoxy group, and the fluorine atom.
The toluene scaffold itself is a common feature in many biologically active molecules. The methyl group can participate in hydrophobic interactions within biological targets. The aromatic ring can engage in π-π stacking and other non-covalent interactions.
The introduction of an ethoxy group at the 4-position significantly influences the molecule's electronic and steric properties. The oxygen atom of the ethoxy group is a hydrogen bond acceptor, which can be a critical interaction for binding to biological macromolecules such as enzymes and receptors. Furthermore, the ethyl chain introduces a degree of conformational flexibility and increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The fluorine atom at the 2-position imparts several key changes to the molecule's profile. Fluorine is highly electronegative and can alter the local electronic environment, potentially influencing the acidity or basicity of nearby functional groups. It can also form hydrogen bonds and other electrostatic interactions. A significant impact of fluorination is often observed in the metabolic stability of a compound. The carbon-fluorine bond is very strong, and its presence can block metabolic pathways, leading to a longer biological half-life.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound derivatives is not readily found, general QSAR principles suggest that modifications to the ethoxy chain (e.g., lengthening or branching) or altering the position or number of fluorine substituents would systematically change the molecule's properties and, consequently, its biological activity. For instance, increasing the alkyl chain length of the ether could enhance binding to a hydrophobic pocket in a target protein, but it might also decrease water solubility.
Table 1: Predicted Contribution of Structural Features of this compound to Biological Activity
| Structural Feature | Predicted Influence on Biological Activity | Potential Interactions |
| Toluene Core | Provides a scaffold for substituent attachment; potential for hydrophobic and π-π interactions. | Hydrophobic pockets, aromatic residues in proteins. |
| 4-Ethoxy Group | Increases lipophilicity; oxygen atom acts as a hydrogen bond acceptor; provides conformational flexibility. | Hydrogen bonding with receptor sites; hydrophobic interactions. |
| 2-Fluoro Group | Alters electronic properties; can form hydrogen bonds; may block metabolic pathways, increasing stability. | Electrostatic interactions; potential for increased metabolic stability. |
Thermochemical Property Estimation
Thermochemical properties are crucial for understanding the stability, reactivity, and energy content of a chemical compound. Computational chemistry provides powerful tools to estimate these properties for molecules like this compound, for which extensive experimental thermochemical data may be lacking. These estimations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT).
Key thermochemical properties that can be estimated include the heat of formation, standard enthalpy, entropy, and Gibbs free energy. The heat of formation (ΔHf°) is a fundamental property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this would be calculated based on the energies of carbon (graphite), hydrogen (H2 gas), oxygen (O2 gas), and fluorine (F2 gas).
Theoretical calculations can also predict bond dissociation energies, providing insights into the molecule's chemical reactivity. For instance, the strength of the C-O bond in the ethoxy group or the C-F bond can be calculated to predict which bonds are most likely to break under thermal or photochemical conditions.
The vibrational frequencies of the molecule can be calculated computationally and are related to its infrared and Raman spectra. These frequencies are then used to calculate the vibrational contributions to the thermodynamic properties, such as entropy and heat capacity.
While specific, high-accuracy experimental thermochemical data for this compound is not prominently available in the literature, computational estimations provide valuable approximations. These theoretical values are instrumental in process chemistry, safety analysis, and in understanding the compound's behavior under various temperature and pressure conditions.
Table 2: Estimated Thermochemical Properties of Toluene Derivatives (Illustrative)
| Compound | Heat of Formation (kJ/mol) (Estimated) | Standard Entropy (J/mol·K) (Estimated) |
| Toluene | ~50 | ~321 |
| 2-Fluorotoluene | ~ -150 | ~330 |
| 4-Ethoxytoluene | ~ -180 | ~400 |
| This compound | ~ -380 | ~410 |
Note: The values in this table are illustrative estimates based on group contribution methods and general trends observed in substituted toluenes. Actual values would require specific high-level computational studies.
Despite a comprehensive search for information on the chemical compound "this compound," no specific applications in advanced organic synthesis, pharmaceutical intermediate synthesis, or agrochemical research as outlined in the user's request could be found in publicly available resources.
General searches on related topics, such as the role of fluorine in medicinal and agrochemical chemistry, yielded broad overviews. For instance, the inclusion of fluorine in molecules can enhance their metabolic stability and binding affinity, which are desirable properties in both pharmaceuticals and agrochemicals. The searches also provided general information on the use of substituted toluenes as building blocks in organic synthesis.
However, no specific examples of complex molecules, active pharmaceutical ingredients (APIs), or specific agrochemicals (herbicides, insecticides, fungicides) derived directly from this compound were identified. Patent databases and chemical synthesis literature did not provide concrete examples of its use as a key intermediate or building block for the applications specified.
Due to the absence of specific data, research findings, and examples related to the direct applications of this compound in the requested fields, it is not possible to generate the detailed and scientifically accurate article as per the provided outline. The available information is too general and does not pertain specifically to the compound .
Applications of 4 Ethoxy 2 Fluorotoluene in Advanced Organic Synthesis
Contribution to Advanced Materials Science
The distinct molecular architecture of 4-Ethoxy-2-fluorotoluene makes it a key intermediate in the synthesis of high-performance organic materials. The presence of the fluorine atom can significantly influence molecular properties such as thermal stability, electron affinity, and intermolecular interactions, while the ethoxy group provides a site for further functionalization and can impact solubility and morphology. These characteristics are highly sought after in the design of materials for cutting-edge electronic and optical applications.
In the rapidly advancing field of OLED technology, the design of novel organic molecules for emissive and host layers is critical to achieving high efficiency, stability, and specific color outputs. researchgate.net While not a direct component of final OLED devices, this compound represents a crucial starting material for the synthesis of more complex, conjugated molecules that form the core of these devices.
The development of materials for blue phosphorescent OLEDs, in particular, presents a significant challenge, requiring host materials with high triplet energy levels and good thermal and morphological stability. anr.fr The synthesis of such materials often involves the construction of large, rigid, and often non-planar structures to prevent quenching effects and ensure device longevity.
Fluorinated aromatic compounds are frequently incorporated into the molecular design of OLED materials to fine-tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for efficient charge injection and transport within the OLED stack. researchgate.net The 2-fluoro-4-ethoxyphenyl moiety, derivable from this compound, can be used to construct larger molecular systems. For instance, chalcones, which are 1,3-diaryl-2-propen-1-one compounds, are important intermediates for various heterocyclic compounds used in materials science. A related structure, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation of 4-fluorobenzaldehyde (B137897) and 4-ethoxyacetophenone. nih.gov This highlights a synthetic pathway where building blocks containing the ethoxyphenyl and fluorophenyl groups are combined to create a conjugated system, which is a foundational step in building molecules for emissive layers.
The research findings indicate that the strategic placement of substituents on the aromatic rings of these complex molecules is a key factor in achieving desired device performance. The use of precursors like this compound allows for the precise introduction of the fluoro and ethoxy groups, which in turn influence the final electronic and physical properties of the OLED material.
| Component/Feature | Role in OLED Material Synthesis | Rationale/Benefit |
|---|---|---|
| Fluorine Atom | Modifies electronic properties (HOMO/LUMO levels) | Enhances electron transport, improves thermal stability, and can increase quantum efficiency. |
| Ethoxy Group | Influences solubility and solid-state morphology | Aids in processing and the formation of stable, amorphous thin films, preventing crystallization that degrades device performance. |
| Toluene (B28343) Methyl Group | Provides a reactive site for further chemical modification | Allows for the extension of the conjugated system through coupling reactions, building the larger molecules needed for OLEDs. |
| Aromatic Core | Forms the rigid backbone of the final conjugated molecule | Provides the necessary structural foundation for efficient light emission and charge transport. |
The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a cornerstone of modern liquid crystal display (LCD) technology. beilstein-journals.org Fluorine's high electronegativity and small size allow it to significantly alter the dielectric anisotropy (Δε) of a molecule without drastically disrupting the delicate balance of intermolecular forces required for the formation of liquid crystal phases. beilstein-journals.orgresearchgate.net this compound is an ideal precursor for the synthesis of calamitic (rod-shaped) liquid crystals, where these properties are paramount.
A significant research effort has been dedicated to developing liquid crystals with either positive or negative dielectric anisotropy, which is achieved by controlling the direction of the molecular dipole moment relative to the long axis of the molecule. beilstein-journals.org The strategic placement of one or more fluorine atoms on the aromatic core is the primary method for achieving this control. The 2-fluoro substitution pattern, as seen in this compound, is particularly useful for creating a dipole moment component that is perpendicular to the main molecular axis, which is a prerequisite for materials with negative dielectric anisotropy. researchgate.net
The synthesis of fluorinated liquid crystals often involves building molecules with a rigid core and flexible terminal chains. This compound provides a key part of the rigid core, while its ethoxy group can be considered a short, flexible chain or a precursor to a longer one. The combination of a fluorinated core and alkoxy chains is a common design motif for inducing and stabilizing nematic and smectic mesophases over a wide temperature range. rsc.org
| Structural Feature of Precursor | Influence on Liquid Crystal Properties | Example Application |
|---|---|---|
| Lateral Fluorine Substituent | Induces a strong dipole moment, significantly affecting dielectric anisotropy (Δε). Can lead to negative Δε, depending on overall molecular structure. | Vertically Aligned (VA) LCDs, which require liquid crystals with negative dielectric anisotropy. |
| Aromatic Toluene Ring | Provides the rigid core structure necessary for the formation of ordered mesophases. | Forms the central building block of calamitic (rod-shaped) liquid crystals used in most display types. |
| Terminal Ethoxy Group | Acts as a flexible chain, influencing the melting point and clearing point, thereby defining the temperature range of the liquid crystal phase. | Tailoring the mesophase range to be suitable for device operation (e.g., from -20°C to 80°C). |
Solvents in Specialized Industrial Processes
Industrial solvents are critical for a vast range of applications, including cleaning, degreasing, and, most importantly, as a medium for chemical synthesis. alliancechemical.com The choice of solvent can profoundly impact reaction rates, yields, and the solubility of reactants and catalysts. While common solvents like toluene and acetone (B3395972) are widely used, the synthesis of advanced materials often requires specialty solvents with a unique combination of properties. ncert.nic.in
Based on its chemical structure, this compound can be classified as a polar aprotic solvent. The C-F and C-O bonds introduce polarity, while the absence of acidic protons means it does not participate in hydrogen bonding as a donor. Its predicted properties would place it in a category of specialty solvents useful for specific synthetic challenges. Compared to a non-polar solvent like toluene, it would offer better solubility for polar organic compounds and some organometallic reagents. Its boiling point is expected to be higher than that of toluene, making it suitable for reactions that require elevated temperatures.
In the context of the applications discussed above, this compound could potentially be used as a high-performance solvent or reaction medium for the synthesis of the very materials it serves as a precursor for, such as fluorinated liquid crystals or complex OLED molecules. In such syntheses, controlling the solubility of intermediates and preventing unwanted side reactions is crucial, justifying the use of a specialized solvent over a more common, less expensive alternative. Its aromatic nature allows it to dissolve organic substrates, while its polarity can help to solubilize inorganic bases or catalysts often used in coupling reactions.
| Property | This compound (Predicted) | Toluene (for comparison) | Acetone (for comparison) |
|---|---|---|---|
| Solvent Type | Polar Aprotic | Non-polar Aprotic | Polar Aprotic |
| Boiling Point | Moderately High (Est. >150°C) | 111°C | 56°C |
| Key Structural Features | Aromatic ring, Ether group, Fluorine atom | Aromatic ring | Ketone group |
| Potential Synthetic Application | Reactions requiring dissolution of polar organics and some inorganic reagents at elevated temperatures. | General purpose solvent for non-polar organic compounds. | General purpose solvent for a wide range of polar and non-polar compounds at low temperatures. |
Environmental Fate and Ecotoxicological Considerations of Fluorinated Aromatics
Degradation Pathways in Environmental Matrices
The environmental persistence of fluorinated aromatic compounds is largely due to the strength and stability of the carbon-fluorine bond, which makes them resistant to both biological and chemical degradation. researchgate.net However, degradation can occur, typically initiated at other, more reactive sites on the molecule. For a compound like 4-Ethoxy-2-fluorotoluene, microbial degradation would be a primary pathway for its removal from the environment. nih.gov
Microorganisms have evolved diverse metabolic pathways to break down aromatic compounds, often utilizing them as a source of carbon and energy. nih.gov The degradation of fluorinated aromatics can proceed under both aerobic and anaerobic conditions, although the specific mechanisms and efficiencies may vary. semanticscholar.orgresearchgate.net
Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenase enzymes to initiate the breakdown of aromatic rings. The initial attack may not directly target the C-F bond. Instead, enzymes may hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. Subsequent ring cleavage can occur, followed by a series of metabolic steps that may eventually lead to the removal of the fluorine atom, a process known as defluorination. semanticscholar.org The presence of the ethoxy and methyl groups on the this compound ring would influence the position of the initial enzymatic attack.
Anaerobic Degradation: Anaerobic degradation of fluorinated aromatics has been observed, particularly under denitrifying conditions. researchgate.net In the absence of oxygen, microorganisms use other electron acceptors like nitrate (B79036) or sulfate. While reductive defluorination (the direct removal of fluorine) has been elusive for some compounds, some pathways involve the mineralization of fluorinated compounds without it being the initial step. researchgate.net
The table below summarizes potential degradation reactions for fluorinated aromatic compounds.
| Degradation Process | Reaction Type | Potential Intermediates/Products | Environmental Condition |
| Microbial Metabolism | Aerobic Oxidation | Fluorinated catechols, ring-cleavage products | Aerobic |
| Microbial Metabolism | Anaerobic Degradation | Defluorinated aromatics, mineralized products (CO2, H2O) | Anaerobic (e.g., denitrifying) |
| Photochemical Degradation | Photolysis | Transformation products | Presence of sunlight |
Persistence and Mobility Assessment
The persistence and mobility of a chemical are key indicators of its potential to cause widespread environmental contamination.
Persistence: Persistence refers to the length of time a chemical remains in the environment before being broken down. Due to the strong C-F bond, fluorinated organic compounds are generally more persistent than their non-fluorinated counterparts. researchgate.net The atmospheric persistence of some fluorinated compounds can be significant, allowing for long-range transport. nih.gov For this compound, its persistence would be determined by its resistance to the degradation pathways mentioned above. A long half-life in soil, water, or air would classify it as a persistent substance.
Mobility: Mobility describes a chemical's ability to move through environmental compartments. acs.orgnih.gov In soil and aquatic systems, mobility is largely governed by the compound's tendency to sorb to organic carbon in soil and sediment, a property quantified by the organic carbon-water (B12546825) partition coefficient (Koc). acs.org Chemicals with low Koc values are more mobile and can readily leach into groundwater, while those with high Koc values are less mobile and tend to remain bound to soil particles. The ethoxy group in this compound may influence its water solubility and partitioning behavior, thereby affecting its mobility.
The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation uses specific criteria to classify substances as Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). nih.gov
| Parameter | Persistence (P) Criteria | Very Persistent (vP) Criteria |
| Half-life in freshwater | > 40 days | > 60 days |
| Half-life in marine water | > 60 days | > 60 days |
| Half-life in freshwater sediment | > 120 days | > 180 days |
| Half-life in marine sediment | > 180 days | > 180 days |
| Half-life in soil | > 120 days | > 180 days |
| Parameter | Mobility (M) Criteria | Very Mobile (vM) Criteria |
| Log Koc | < 4.0 | < 3.0 |
Data based on proposed PMT/vPvM criteria.
Bioaccumulation and Biomagnification Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment (e.g., water) and through its food, at a rate faster than it can be eliminated. mdpi.comresearchgate.net The potential for a substance to bioaccumulate is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
Fluorinated compounds exhibit a wide range of bioaccumulation potentials. mdpi.com Factors influencing bioaccumulation include the compound's lipophilicity (its tendency to dissolve in fats and oils), molecular size, and the organism's ability to metabolize and excrete the substance. While some per- and polyfluoroalkyl substances (PFAS) are known to be highly bioaccumulative, the potential for other fluorinated aromatics can vary. nih.govresearchgate.net
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Persistent and bioaccumulative substances are of particular concern because they can reach high concentrations in top predators, even if their concentrations in the environment are low.
The bioaccumulation potential of this compound would depend on its specific physicochemical properties, such as its octanol-water partition coefficient (log Kow), which is a proxy for lipophilicity.
| Bioaccumulation Potential | Bioconcentration Factor (BCF) Threshold |
| Bioaccumulative (B) | BCF > 2000 |
| Very Bioaccumulative (vB) | BCF > 5000 |
Thresholds based on REACH criteria.
Regulatory and Hazard Assessment Frameworks
The potential risks of chemicals like this compound are managed through comprehensive regulatory frameworks. In the European Union, the primary legislation is REACH, which requires manufacturers and importers to register chemical substances and provide data on their properties, uses, and potential hazards. nih.gov
A key part of the assessment under REACH and similar global frameworks involves classifying substances based on their intrinsic hazards. This includes evaluating persistence, bioaccumulation, and toxicity (PBT). More recently, the concept of PMT (Persistent, Mobile, and Toxic) substances has been introduced to specifically address the risk of groundwater and drinking water contamination. nih.gov
The hazard assessment process typically follows a tiered approach:
Data Gathering: Collection of existing data on the substance's physicochemical properties, environmental fate, and toxicological effects.
Hazard Identification: Determining the intrinsic hazardous properties of the substance (e.g., toxicity, carcinogenicity). nih.gov
Exposure Assessment: Estimating the concentration of the substance that humans and the environment may be exposed to.
For fluorinated compounds, regulatory bodies are increasingly taking a group-based approach, assessing substances with similar structures and properties together. useforesight.io There is growing international concern over the emissions of PFAS due to their extreme persistence. service.gov.uk Regulatory actions can range from requiring further testing to restricting or banning the use of a substance if it is found to pose an unacceptable risk.
Q & A
Q. How can researchers validate conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Replicate assays (e.g., cytotoxicity in HEK293 cells) under identical conditions with positive/negative controls.
- Perform meta-analysis of published IC values using fixed-effects models to assess heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
